7,7-Dibromodispiro[2.0.2.1(3)]heptane
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Overview
Description
7,7-Dibromodispiro[2.0.2.1(3)]heptane is a unique organic compound characterized by its distinctive dispiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromodispiro[2.0.2.1(3)]heptane typically involves the bromination of dispiro[2.0.2.1]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dibromodispiro[2.0.2.1(3)]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form the corresponding dispiro[2.0.2.1]heptane derivative.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed from these reactions include various substituted dispiro[2.0.2.1]heptane derivatives, reduced forms of the compound, and oxidized brominated derivatives .
Scientific Research Applications
7,7-Dibromodispiro[2.0.2.1(3)]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7,7-Dibromodispiro[2.0.2.1(3)]heptane involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
Comparison with Similar Compounds
- 7,7-Dichlorodispiro[2.0.2.1(3)]heptane
- 7,7-Difluorodispiro[2.0.2.1(3)]heptane
- 7,7-Diiododispiro[2.0.2.1(3)]heptane
Comparison: Compared to its halogenated analogs, 7,7-Dibromodispiro[2.0.2.1(3)]heptane is unique due to the specific reactivity of the bromine atoms. Bromine is less reactive than chlorine but more reactive than iodine, making this compound an intermediate in terms of reactivity. This balance allows for selective reactions that are not possible with other halogenated derivatives .
Properties
IUPAC Name |
7,7-dibromodispiro[2.0.24.13]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5(1-2-5)6(7)3-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVWBNKTZAZWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(Br)Br)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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